Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine
Description
Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine is a piperidine-based compound characterized by a benzyl group, a cyclopropyl moiety, and a methylamine substituent at the 4-position of the piperidine ring (Ref: 10-F088105, ). Its structure incorporates conformational constraints due to the cyclopropyl group, a feature that may enhance selectivity for biological targets by restricting rotational freedom.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-(piperidin-4-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-4-14(5-3-1)12-18(16-6-7-16)13-15-8-10-17-11-9-15/h1-5,15-17H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZBCUAYWKIMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCNCC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199689 | |
| Record name | 4-Piperidinemethanamine, N-cyclopropyl-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353982-79-2 | |
| Record name | 4-Piperidinemethanamine, N-cyclopropyl-N-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353982-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinemethanamine, N-cyclopropyl-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.
Industrial Production Methods
Industrial production methods for Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or cyclopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1 Monoamine Releasing Agent
Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine exhibits properties as a monoamine releasing agent, particularly for dopamine and norepinephrine. Research indicates that it has a selectivity ratio favoring dopamine release significantly over serotonin, which is critical in developing treatments for mood disorders and attention deficit hyperactivity disorder (ADHD) .
Table 1: Pharmacological Profile
| Compound | EC50 (nM) | Selectivity Ratio (DA:5-HT) |
|---|---|---|
| This compound | 109 (DA) | 20-48:1 |
| Norepinephrine | 41.4 | |
| Serotonin | 5246 |
1.2 Antipsychotic Potential
A derivative of this compound has been identified as a potential treatment for psychosis due to its NMDA antagonist properties. This mechanism suggests it could help in preventing neurodegeneration associated with various psychiatric conditions .
Antiviral Applications
2.1 Influenza Virus Inhibition
Recent studies have shown that N-benzyl 4,4-disubstituted piperidines, closely related to this compound, act as effective inhibitors of the H1N1 influenza virus. These compounds function by interfering with the hemagglutinin fusion peptide interaction, which is crucial for viral entry into host cells .
Case Study: Antiviral Activity
In a study involving various analogs, one compound demonstrated low micromolar activity against the influenza A virus, highlighting the importance of the benzyl moiety for maintaining antiviral efficacy .
Synthetic Chemistry Applications
3.1 Synthesis Techniques
The synthesis of this compound and its derivatives often employs advanced methodologies such as Ugi four-component reactions and palladium-catalyzed hydrogenation. These techniques allow for the efficient production of structurally diverse piperidine derivatives that have significant biological activities .
Table 2: Synthesis Methods Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Ugi Reaction | Versatile, atom-economical | Limited substrate scope |
| Palladium-Catalyzed Hydrogenation | High yields and selectivity | Moisture sensitivity |
Mechanism of Action
The mechanism of action of Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The benzyl and cyclopropyl groups contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Their Pharmacological Profiles
Key structural analogs and their properties are summarized below, based on evidence from monoamine transporter affinity studies and synthetic derivatives:
Notes:
- S,S-(-)-19a : This compound demonstrates high DAT affinity and selectivity, attributed to electron-withdrawing substituents (4-fluorobenzyl) and conformational rigidity .
- GBR 12909 : A flexible piperazine derivative with lower selectivity than S,S-(-)-19a, highlighting the advantage of constrained piperidine scaffolds .
- However, the absence of a diphenylethyl group (as in S,S-(-)-19a) could reduce potency.
Impact of Substituents on Activity
- Electron-Withdrawing Groups : Fluorine or cyclopropyl substituents increase DAT affinity by modulating electron density and steric interactions .
- Conformational Constraints : Cyclopropane’s rigid geometry (angle strain) may stabilize bioactive conformations, similar to cis-3,6-disubstituted piperidines .
- Aromatic vs. Aliphatic Moieties : Benzofuran (in 1b) introduces bulkier aromaticity compared to cyclopropane, likely altering transporter binding kinetics .
Biological Activity
Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a benzyl group and a cyclopropyl moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with various biological targets, including receptors and enzymes.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Key mechanisms include:
- Receptor Binding : The piperidine ring facilitates binding to neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions and responses.
- Signal Transduction Modulation : It can alter signal transduction pathways, leading to changes in gene expression and cellular behavior .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against human breast and ovarian cancer cell lines. In vitro studies demonstrated significant antiproliferative effects, with IC50 values ranging from 19.9 to 75.3 µM against MDA-MB-231 and OVCAR-3 cells .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 19.9 |
| MCF-7 | 75.3 |
| COV318 | 50.5 |
| OVCAR-3 | 30.0 |
These results suggest that the compound may serve as a lead for further optimization in cancer therapy.
Neurological Applications
The compound's interaction with muscarinic receptors suggests potential utility in treating neurological disorders. It acts as an antagonist at these receptors, which could influence both central and peripheral nervous system functions .
Case Studies
- Antiviral Activity : In a study targeting filoviruses such as Ebola and Marburg, derivatives of similar piperidine structures exhibited promising antiviral activity, suggesting that this compound could be explored for similar applications .
- Alzheimer's Disease : Research into piperidine derivatives has highlighted their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which may also apply to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
